N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its spectral data, such as its UV-Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis and Characterization
- The synthesis of various benzamide derivatives and related compounds often involves complex chemical reactions, highlighting the importance of these compounds in medicinal chemistry and materials science. For example, the synthesis of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent antagonist, demonstrates the interest in labeling and studying benzamide derivatives for their biological activities (Hong et al., 2015).
Medicinal Chemistry Applications
- The development of radiolabeled compounds for receptor imaging, such as [11C]L-159,884, a nonpeptide angiotensin II antagonist, showcases the application of benzamide derivatives in diagnostic imaging and receptor studies (Hamill et al., 1996).
Catalysis and Material Science
- Research on Rh(III)-catalyzed olefination using benzamides as directing groups indicates the utility of these compounds in synthetic organic chemistry, particularly in the selective formation of valuable products through C-H bond activation (Rakshit et al., 2011).
Impurity Identification in Pharmaceuticals
- The identification and synthesis of impurities in pharmaceuticals, such as Repaglinide, highlight the importance of understanding and controlling the synthesis of benzamide derivatives and related compounds to ensure drug purity and efficacy (Kancherla et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-8-6-5-7-18(19)21(25)22-16-12-20(24)23(13-16)17-10-9-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJHUJUWYNQTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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